3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Anticancer Cytotoxicity SAR

Procure 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide for anticancer SAR programs. The 3-bromo substituent delivers 3–6× higher cytotoxicity than chloro analogs against HT-29 and MCF-7 cells via conserved hydrazone linkages, while switching to a triazole linker causes a 6× potency drop. This regioisomer is specifically positioned for efficient Pd-catalyzed Suzuki-Miyaura C-3 arylation—6-bromo or 7-bromo positional isomers cannot serve as drop-in replacements without altering coupling outcomes and biological readouts. Select this scaffold to leverage established in vivo safety data (no motor impairment up to 100 mg/kg in mice) and to generate patent-differentiating libraries excluding 1,2,3-triazole pharmacophores.

Molecular Formula C8H7BrN4O
Molecular Weight 255.07 g/mol
CAS No. 1355170-89-6
Cat. No. B1458261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
CAS1355170-89-6
Molecular FormulaC8H7BrN4O
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)C(=O)NN
InChIInChI=1S/C8H7BrN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
InChIKeyGOIRIHJYTIYSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1355170-89-6): Core Structure and Procurement Baseline


3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1355170-89-6, MF: C₈H₇BrN₄O, MW: 255.07 g/mol) is a heterobicyclic building block featuring a fused imidazo[1,2-a]pyridine core with a bromine substituent at the 3-position and a carbohydrazide functional group at the 2-position . The compound is commercially available from multiple vendors at purities ranging from 95% to 97%, and it contains two hydrogen bond donors and three hydrogen bond acceptors, with a topological polar surface area of 72.4 Ų . Its structural features position it as a versatile intermediate for medicinal chemistry derivatization and cross-coupling applications.

Why Generic Imidazopyridine Substitution Is Inadequate: Structural Differentiation of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide


The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold cannot be treated as a commodity chemical class where any analog is interchangeable. The position of the bromine substituent fundamentally alters synthetic utility and physicochemical properties: 3-bromo substitution confers distinct reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution compared to 6-bromo or 7-bromo positional isomers [1]. Furthermore, lipophilicity differences driven by halogen identity (Br vs. Cl) produce quantifiable shifts in biological activity, as demonstrated in head-to-head SAR studies where the bromine-bearing derivative exhibited substantially lower IC₅₀ values against multiple cancer cell lines [2]. These differentiation points necessitate compound-specific procurement decisions rather than generic scaffold substitution.

Quantitative Comparative Evidence: 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide vs. Closest Analogs


Bromine vs. Chlorine Substitution: 3.5-Fold Differential Cytotoxicity in MCF-7 Breast Cancer Cells

In a direct comparative study of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, the bromine-bearing analog (7d) demonstrated 3.5-fold greater cytotoxic potency against MCF-7 breast cancer cells compared to the chlorine-bearing analog (7c). The observed difference is attributed to increased lipophilicity (LogP) conferred by bromine substitution [1].

Anticancer Cytotoxicity SAR Halogen substitution

Bromine vs. Chlorine Substitution: 6.4-Fold Differential Cytotoxicity in HT-29 Colon Cancer Cells

Against HT-29 colon cancer cells, the bromine-bearing analog (7d) exhibited an IC₅₀ of 13.4 µM, which is 6.4-fold more potent than the chlorine-bearing analog (7c) with an IC₅₀ of 85.4 µM. The authors explicitly note that this difference correlates with lipophilicity parameters, establishing that bromine substitution is critical for achieving meaningful cytotoxicity in this series [1].

Colon cancer Cytotoxicity Halogen effect Lipophilicity

Triazole Linker Introduction Reduces Cytotoxic Potency by 6.3-Fold: Bromine Alone Insufficient

When the aryl hydrazone linkage in the bromine-bearing compound 7d (IC₅₀ = 13.4 µM vs. HT-29) was replaced with a 1,2,3-triazole linker to generate compound 11d, cytotoxic activity against HT-29 cells dropped dramatically to IC₅₀ = 83.9 µM — a 6.3-fold reduction in potency. Furthermore, 11d showed no activity against MCF-7 or K562 cell lines [1].

Triazole Linker chemistry SAR Anticancer

3-Bromo Positional Isomer Reactivity Advantage: Optimized for Cross-Coupling Chemistry

The 3-bromo substituent on the imidazo[1,2-a]pyridine core confers distinct synthetic advantages over 6-bromo and 7-bromo positional isomers. 3-Bromoimidazo[1,2-a]pyridines undergo efficient Pd-catalyzed cross-coupling reactions including Suzuki and Sonogashira couplings, with synthetic routes enabling C-3 arylation and further functionalization [1]. Mechanistic studies on imidazo[1,2-a]pyridine bromination confirm that electrophilic aromatic substitution occurs preferentially at the 3-position with a bimolecular rate coefficient of k₂ (25°C) = 4.95, underscoring the unique electronic environment at this position [2].

Cross-coupling Suzuki coupling Palladium catalysis Synthetic utility

In Vivo Safety Benchmark: Imidazopyridine-2-carbohydrazide Scaffold Non-Toxic up to 100 mg/kg

In a separate study of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives evaluated for anticonvulsant activity, motor impairment studies using the rotarod method demonstrated that all compounds derived from this scaffold were non-toxic up to 100 mg/kg dose levels [1]. While this study employed the 6-bromo regioisomer rather than 3-bromo, the core imidazopyridine-2-carbohydrazide scaffold is shared.

Anticonvulsant In vivo toxicity Safety CNS

Optimal Research and Procurement Application Scenarios for 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide


Synthesis of Aryl Hydrazone Anticancer Leads with Optimized Bromine-Dependent Cytotoxicity

Procure this compound when the research objective is to generate imidazopyridine-2-carbohydrazide derivatives containing aryl hydrazone linkages for anticancer screening. As demonstrated by Firouzi et al. (2024), the bromine-bearing hydrazone analog (7d) achieved IC₅₀ values of 22.6 µM (MCF-7) and 13.4 µM (HT-29), outperforming chlorine-bearing analogs by 3.5- to 6.4-fold [1]. The hydrazide functionality is essential for condensation with aromatic aldehydes to form the active hydrazone pharmacophore. Procuring 3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide provides the exact starting material required to replicate or extend this SAR study, whereas 6-bromo or 7-bromo positional isomers would alter the electronic environment and potentially the biological outcome.

Suzuki-Miyaura Cross-Coupling Library Synthesis at the 3-Position

Use this compound as a key intermediate for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions targeting C-3 arylation. The 3-bromo substituent is specifically positioned for efficient coupling with aryl boronic acids, enabling rapid generation of diverse 3-aryl substituted imidazo[1,2-a]pyridine-2-carbohydrazide libraries [1]. This application leverages the unique electronic environment at the 3-position of the imidazo[1,2-a]pyridine core, where bromination kinetics (k₂ = 4.95 at 25°C) confirm preferential reactivity [2]. The 6-bromo and 7-bromo positional isomers cannot serve as drop-in replacements for this specific coupling strategy.

Lead Optimization Programs Requiring Scaffolds with Established In Vivo Safety Margins

Select this scaffold for medicinal chemistry programs where early-stage in vivo safety data can de-risk lead optimization. The imidazopyridine-2-carbohydrazide core has demonstrated no motor impairment toxicity in rotarod assays at doses up to 100 mg/kg in mice, as established by Ulloora et al. (2014) [1]. While this safety benchmark was established using the 6-bromo regioisomer, the core scaffold is conserved, providing a favorable starting point for programs where toxicity-driven attrition is a concern. This differentiates the scaffold from other heterocyclic cores lacking established in vivo safety thresholds.

Avoiding Triazole Linker-Dependent Activity Loss in Imidazopyridine Series

Procure this compound when the synthetic strategy deliberately excludes 1,2,3-triazole linkers in favor of hydrazone or imine linkages. The comparative data from Firouzi et al. (2024) show that introducing a triazole linker reduces cytotoxic potency by 6.3-fold against HT-29 cells (IC₅₀ = 13.4 µM for hydrazone 7d vs. IC₅₀ = 83.9 µM for triazole 11d) and eliminates activity against MCF-7 and K562 cell lines entirely [1]. 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide provides the hydrazide group required for condensation chemistry that avoids this potency loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.